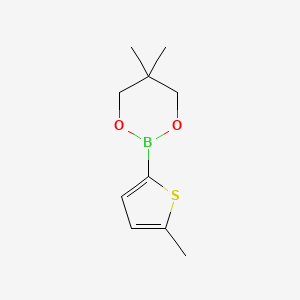
5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 5-methylthiophene-2-boronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as a palladium complex to facilitate the formation of the boron-containing ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Reduced boron species.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2,2’-bithiophene: Similar in structure but lacks the boron atom, making it less reactive in certain chemical reactions.
5-Methylthiophene-2-carbaldehyde: Contains a thiophene ring but differs in functional groups, leading to different reactivity and applications.
Uniqueness
5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is unique due to the presence of the boron atom within the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.
特性
分子式 |
C10H15BO2S |
|---|---|
分子量 |
210.11 g/mol |
IUPAC名 |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H15BO2S/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3 |
InChIキー |
UKQPJMLZQVGZLX-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)

![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
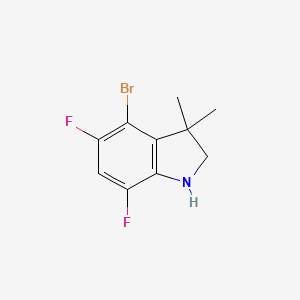
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)
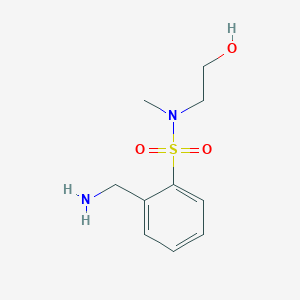
![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)
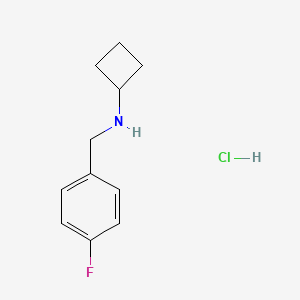

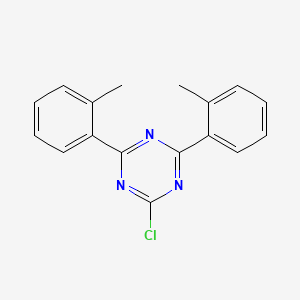
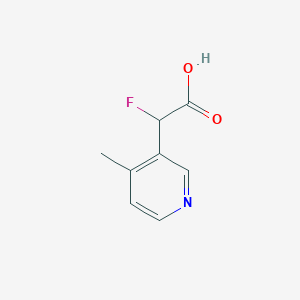
![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
